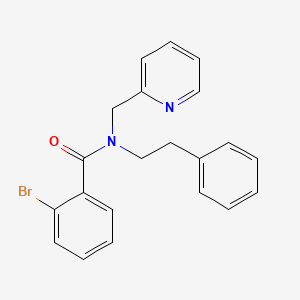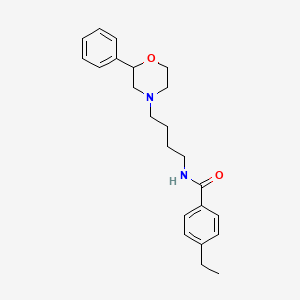![molecular formula C23H18Cl2N2O6 B3002255 methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate CAS No. 303986-17-6](/img/structure/B3002255.png)
methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various chemical properties and potential applications. The related compounds in the provided papers involve similar structures with benzoylamino groups and pyran rings, which are indicative of the compound's potential reactivity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of related compounds often begins with a precursor such as methyl 2-benzoylamino-3-dimethylaminopropenoate, which can undergo various reactions to form different heterocyclic systems. For instance, this precursor reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding 3-benzoylamino substituted pyranones . Another approach involves the transformation of hippuric acid into different intermediates, which can then be converted into 3-benzoylamino-6-methylpyran-2-one derivatives . These methods demonstrate the versatility of the benzoylamino group in synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was determined, revealing a practically planar molecule with specific torsion angles defining its conformation . This structural information is crucial for understanding the reactivity and potential interactions of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Rearrangements of certain 3-benzoylamino pyranones in the presence of N-nucleophiles have led to the formation of pyridine, pyranopyridine, and isoxazole derivatives . Additionally, reactions with hydrazines and amines have been employed to synthesize pyrazolecarboxylates and pyrazolopyrimidinones, respectively . These transformations highlight the chemical versatility of the core structure related to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the planarity of the molecule and the presence of various functional groups can affect its solubility, stability, and reactivity. The synthesis of novel ethyl pyranopyridine derivatives, which are expected to exhibit antihypertensive activity, suggests potential pharmacological applications of these compounds . The intramolecular and intermolecular hydrogen bonding patterns observed in related pyrazolecarboxylates also play a role in their physical properties and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Local Anesthetic and Platelet Antiaggregating Activities
Methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylates have demonstrated significant local anesthetic activity in mice and platelet antiaggregating activity in vitro. These activities are comparable to acetylsalicylic acid, along with moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice (Mosti et al., 1994).
Crystal Structures and Supramolecular Aggregation
The crystal structures of methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylate derivatives reveal interesting supramolecular aggregations. These are facilitated by hydrogen bonding and π–π interactions, which contribute to the compound's properties and potential applications in materials science (Kranjc et al., 2012).
Heterocyclic System Synthesis
These compounds play a key role in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. Their reactions with different reagents enable the formation of diverse molecular structures with potential applications in medicinal chemistry (Svete et al., 1990).
Synthesis of Tetrahydroquinoline Derivatives
The derivatives of methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylate are used in synthesizing tetrahydroquinoline derivatives. These derivatives have potential applications in medicinal chemistry and drug design due to their structural diversity and biological activity (Bombarda et al., 1992).
Role in Organic Synthesis and Chemical Transformations
These compounds are integral in organic synthesis, facilitating various chemical transformations. Their reactivity and ability to form complex structures make them valuable in synthesizing novel organic compounds (Gelmi & Pocar, 1992).
Novel Synthesis Methods and Chemical Characterization
New methods of synthesizing 3-benzoylamino-6-substituted pyran-2-one derivatives have been developed, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. Their structural characterization aids in understanding their chemical behavior and potential applications (Sun Gui-fa, 2011).
Eigenschaften
IUPAC Name |
methyl 5-benzamido-2-[(2Z)-2-[(2,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O6/c1-31-22(29)17-12-19(27-21(28)14-5-3-2-4-6-14)23(30)33-20(17)9-10-26-32-13-15-7-8-16(24)11-18(15)25/h2-8,10-12H,9,13H2,1H3,(H,27,28)/b26-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHQKVFFRJNFLO-KALUYTGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)



![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)
![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)

![5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002194.png)
